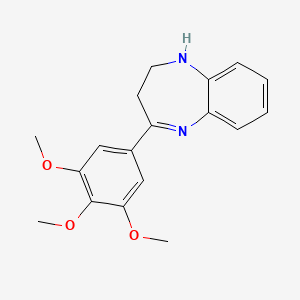

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-21-16-10-12(11-17(22-2)18(16)23-3)13-8-9-19-14-6-4-5-7-15(14)20-13/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCVBSSENYQYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587634 | |

| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59902-16-8 | |

| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired benzodiazepine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzodiazepines with different pharmacological properties.

Scientific Research Applications

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group enhances its binding affinity to these targets, leading to various biological effects. For example, it may inhibit tubulin polymerization, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Potential

Antidepressant Activity : While direct data for the trimethoxyphenyl derivative are absent, structurally related 1,5-benzodiazepines with 4-hydroxyphenyl or 4-chlorophenyl substituents demonstrated significant antidepressant effects in murine models. For example, 4-(o-hydroxyphenyl)-2-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine reduced immobility time in forced swim tests by ~50% at 10 mg/kg, comparable to fluoxetine . The trimethoxyphenyl group’s bulkiness may influence blood-brain barrier penetration, warranting further study.

- PPARγ Agonism: Podophyllotoxin derivatives bearing the 3,4,5-trimethoxyphenyl moiety (e.g., PODO-1) exhibit partial PPARγ agonism and antidiabetic activity.

Chemical Reactivity and Regioselectivity

- N-Acylation: In 2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, steric hindrance from the 2,3-dimethoxyphenyl group directs acylation to the less hindered N1-position at room temperature, yielding 1a. At elevated temperatures, O-acylation at the phenolic hydroxyl group dominates (1b). By contrast, the trimethoxyphenyl analog’s bulkiness may further impede N-acylation, favoring alternative reaction pathways .

Synthetic Flexibility : Derivatives like 4-[3’-(1”H-imidazol-1”-yl)phenyl]-8-(4’-iodophenyl)-7-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one demonstrate the feasibility of introducing diverse substituents (e.g., iodophenyl, imidazolyl) via cross-coupling reactions, suggesting that the trimethoxyphenyl group could be similarly functionalized for targeted applications .

Key Comparative Data

Biological Activity

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (CAS Number: 59902-16-8) is a compound belonging to the benzodiazepine class. This class is known for its pharmacological properties, including anxiolytic, anticonvulsant, and neuroprotective effects. Recent studies have focused on the biological activity of this compound, particularly its antioxidant and neuroprotective properties.

Antioxidant Properties

Research has demonstrated that 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine exhibits significant antioxidant activity. In vitro studies evaluated the compound's ability to scavenge free radicals using assays such as DPPH and ABTS. The results indicated that this compound effectively reduces oxidative stress in neuronal cells.

Neuroprotective Effects

A notable study highlighted the neuroprotective effects of this compound against oxidative stress-induced damage in human neuroblastoma SH-SY5Y cells. The compound was shown to:

- Reduce intracellular Reactive Oxygen Species (ROS) levels.

- Improve Mitochondrial Membrane Potential (ΔΨm).

- Decrease lipid peroxidation levels and malondialdehyde (MDA) levels under oxidative stress conditions .

The compound's efficacy was compared to curcumin, a well-known antioxidant, and it was found to exhibit comparable or superior neuroprotective effects.

Cytotoxicity

In terms of cytotoxicity, 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine demonstrated low toxicity in various cell lines. Specifically, it showed lower cytotoxicity compared to curcumin against human hepatoma HepG2 and neuroblastoma SH-SY5Y cell lines .

The mechanism by which this benzodiazepine derivative exerts its protective effects appears to be linked to its ability to modulate oxidative stress pathways. The compound's structural features contribute to its interaction with cellular targets involved in redox homeostasis.

Study on Neuroprotection in Parkinson's Disease Models

In a study aimed at evaluating neuroprotective agents for Parkinson's disease (PD), 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine was tested alongside other derivatives. The findings revealed that this compound significantly mitigated neuronal damage induced by 6-OHD and MPP+ toxins in SH-SY5Y cells. It effectively reduced apoptosis markers and caspase-3 levels under oxidative stress conditions .

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| Neuroprotection | SH-SY5Y | 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | Reduced ROS and MDA levels; improved ΔΨm |

| Cytotoxicity | HepG2 & SH-SY5Y | Comparison with curcumin | Lower cytotoxicity than curcumin |

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, and what reaction conditions optimize yield?

The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl compounds. For example, a multi-step approach may start with the preparation of the 3,4,5-trimethoxyphenyl moiety (via alkylation or methoxylation of phenol derivatives) followed by its coupling to a benzodiazepine core. Key steps include:

- Cyclization : Using chloroacetic acid as a catalyst under solvent-free conditions to form the diazepine ring .

- Acylation : Introducing substituents via reactions with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions .

Optimization strategies include controlling temperature (e.g., 80–100°C), using polar aprotic solvents (e.g., DMF), and purifying intermediates via column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : - and -NMR confirm the presence of the trimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and the dihydrobenzodiazepine backbone (δ 5.5–6.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles, as demonstrated for similar 2,3-dihydro-1,5-benzothiazepine derivatives .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 369.14 for CHNO) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3,4,5-trimethoxyphenyl substituent influence the compound’s biological activity compared to other aryl groups?

The trimethoxyphenyl group enhances lipophilicity and π-π stacking interactions with biological targets. For example:

- Enzyme Inhibition : Methoxy groups at the 3,4,5-positions increase binding affinity to kinases or cytochrome P450 enzymes compared to unsubstituted phenyl groups, as seen in analogs .

- Receptor Binding : Steric hindrance from the methoxy substituents may reduce off-target interactions with GABA receptors, a common issue with classical benzodiazepines .

Comparative studies with 4-(2,4-dichlorophenyl) or 4-(thiophen-2-yl) analogs reveal distinct activity profiles, emphasizing substituent-driven SAR .

Q. What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., antimalarial vs. neuroprotective effects)?

- Dose-Response Studies : Test across a broad concentration range (nM to μM) to identify biphasic effects.

- Target-Specific Assays : Use CRISPR-edited cell lines to isolate receptor-specific responses (e.g., NMDA vs. serotonin receptors) .

- Metabolite Profiling : LC-MS/MS can detect active metabolites that may contribute to divergent results, as seen in benzodiazepine derivatives .

Contradictions may arise from differences in assay systems (e.g., in vitro vs. in vivo models) or batch-to-batch purity variations (>95% purity is critical) .

Q. What computational strategies are effective for predicting binding modes of this compound with neurotransmitter receptors?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA or 5-HT receptors. Focus on conserved residues (e.g., α1-His102 in GABA) .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of the ligand-receptor complex .

- QSAR Models : Corate substituent descriptors (e.g., Hammett σ values for methoxy groups) with experimental IC data .

Methodological and Safety Considerations

Q. How can researchers mitigate toxicity risks during in vivo studies of this compound?

- Acute Toxicity Screening : Conduct OECD 423 assays in rodents, monitoring for CNS depression or hepatotoxicity .

- Metabolic Stability : Evaluate hepatic clearance using microsomal assays (e.g., human liver microsomes) to identify reactive metabolites .

- Formulation : Use PEG-based vehicles to enhance solubility and reduce acute toxicity, as demonstrated for related benzodiazepines .

Q. What chromatographic techniques are optimal for purity analysis, especially for detecting regioisomeric byproducts?

- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Retention times for common byproducts (e.g., open-chain intermediates) typically differ by >2 minutes .

- Chiral HPLC : Resolve enantiomers using amylose-based columns if asymmetric synthesis is employed .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

Discrepancies may stem from:

- Strain Variability : Test against standardized strains (e.g., ATCC controls) to minimize variability .

- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria often show reduced susceptibility. Use crystal violet assays to quantify biofilm disruption .

- Synergistic Effects : Combine with β-lactams or fluoroquinolones to assess potentiation, as seen with trimethoxyphenyl-containing antifolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.